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  • Product: (7-chloro-1H-indol-3-yl)methanamine
  • CAS: 887581-96-6

Core Science & Biosynthesis

Foundational

The Emerging Frontier of Chlorinated Indoleamines: A Technical Guide for Researchers

Preamble: Beyond the Canonical Roles of Indoleamines Indoleamines, a class of biogenic amines characterized by the indole nucleus, are cornerstones of neurobiology and physiology. Serotonin, melatonin, and tryptamine orc...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Canonical Roles of Indoleamines

Indoleamines, a class of biogenic amines characterized by the indole nucleus, are cornerstones of neurobiology and physiology. Serotonin, melatonin, and tryptamine orchestrate a vast array of processes, from mood regulation and sleep-wake cycles to gastrointestinal motility and immune responses. However, under conditions of inflammation and oxidative stress, these well-known signaling molecules can undergo a chemical transformation that has long been underappreciated: chlorination. This guide provides a comprehensive technical overview of chlorinated indoleamines, a nascent field of study with profound implications for drug development, toxicology, and our understanding of disease pathogenesis. We will delve into their formation, chemical properties, biological activities, and the analytical methodologies required to study them, offering a roadmap for researchers poised to explore this exciting frontier.

The Genesis of Chlorinated Indoleamines: The Myeloperoxidase-Hypochlorous Acid Axis

The primary engine for the endogenous chlorination of biomolecules is the myeloperoxidase (MPO) enzyme.[1][2] Secreted by neutrophils and monocytes during inflammation, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂), and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl).[2][3]

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Chlorinated_Indoleamine Chlorinated Indoleamine HOCl->Chlorinated_Indoleamine Indoleamine Indoleamine (Serotonin, Melatonin, Tryptamine) Indoleamine->Chlorinated_Indoleamine reacts with

Figure 1: Enzymatic generation of chlorinated indoleamines.

Indoleamines are prime targets for HOCl due to the electron-rich nature of the indole ring and the presence of amine functionalities. The reaction can proceed through several pathways, leading to a variety of chlorinated products.

Electrophilic Aromatic Substitution:

HOCl can act as an electrophile, attacking the indole ring to form chlorinated derivatives. For instance, the reaction of HOCl with the tryptophan, the precursor to all indoleamines, can yield 2-oxindole.[3] While specific studies on the direct chlorination of the serotonin or melatonin indole ring by HOCl are limited, it is highly plausible that similar reactions occur, leading to mono- or di-chlorinated species on the aromatic core.

N-Chlorination:

The primary and secondary amine groups present in the side chains of tryptamine and serotonin are susceptible to chlorination by HOCl, forming N-chloramines.[4] These N-chloro derivatives are themselves reactive species, capable of transferring the active chlorine to other molecules.

Oxidative Degradation:

Beyond simple chlorination, the potent oxidative nature of the MPO/HOCl system can lead to the degradation of indoleamines. For example, serotonin can be oxidized by MPO to the neurotoxic tryptamine-4,5-dione.[5] Melatonin has been shown to be oxidized by HOCl, a process that can protect other biomolecules from damage.[1][2][6]

A Survey of Known and Putative Chlorinated Indoleamines

While the systematic study of chlorinated indoleamines is in its infancy, several key examples and potential candidates have emerged from both endogenous and synthetic contexts.

Indoleamine Parent Structure Potential Chlorinated Derivatives Significance/Notes
Serotonin 5-hydroxytryptamineN-chloroserotonin, 2-chloro-5-hydroxytryptamine, 6-chloro-5-hydroxytryptamineEndogenously formed during inflammation; potential role in neuronal damage and altered signaling.
Melatonin N-acetyl-5-methoxytryptamineN-chloromelatonin, 2-chloromelatonin, 6-chloromelatonin6-chloromelatonin derivatives have been synthesized as potent melatonergic agonists, suggesting a role in drug design.[7]
Tryptamine 2-(1H-indol-3-yl)ethanamineN-chlorotryptamine, various ring-chlorinated tryptaminesPrecursor to many bioactive compounds; chlorination could alter its psychoactive or physiological properties.

Biological Activities and Pathophysiological Implications

The introduction of a chlorine atom to an indoleamine molecule can dramatically alter its physicochemical properties, including its lipophilicity, receptor binding affinity, and metabolic stability. This, in turn, can lead to novel or altered biological activities.

Altered Receptor Pharmacology:

The case of β-methyl-6-chloromelatonin (TIK-301) provides a compelling example of how chlorination can be exploited for therapeutic benefit.[7] The 6-chloro substitution prevents the major route of melatonin degradation, leading to a longer half-life and sustained melatonergic activity.[7] This highlights the potential for developing more stable and potent indoleamine-based drugs through targeted chlorination.

Pro-inflammatory and Cytotoxic Effects:

The endogenous production of chlorinated indoleamines during inflammation is likely to have significant pathophysiological consequences. N-chloramines are known to be cytotoxic, and their formation could contribute to the tissue damage associated with chronic inflammatory conditions. The generation of neurotoxic oxidation products from serotonin by the MPO system further underscores the potential for these reactions to exacerbate disease.[5]

Involvement in Neuroinflammation and Cardiovascular Disease:

Given the central roles of both indoleamines and MPO-derived oxidants in neurological and cardiovascular health, the intersection of these two systems in the form of chlorinated indoleamines is a critical area for future research. While direct evidence is still emerging, the known pro-inflammatory and cytotoxic effects of chlorinated compounds suggest that chlorinated indoleamines could be key players in the pathogenesis of neurodegenerative diseases and atherosclerosis.

Experimental Protocols for the Study of Chlorinated Indoleamines

The study of chlorinated indoleamines requires specialized analytical techniques to handle their potential instability and to distinguish them from their parent compounds.

Synthesis of Chlorinated Indoleamine Standards (Hypothetical Protocol):
  • Objective: To synthesize chlorinated derivatives of serotonin, melatonin, and tryptamine for use as analytical standards.

  • Materials:

    • Parent indoleamine (serotonin hydrochloride, melatonin, or tryptamine)

    • Sodium hypochlorite (NaOCl) solution, standardized

    • Aprotic solvent (e.g., acetonitrile)

    • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

    • Quenching agent (e.g., sodium thiosulfate)

  • Procedure:

    • Dissolve the parent indoleamine in the chosen buffer.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of standardized NaOCl solution dropwise with constant stirring. The molar ratio of NaOCl to indoleamine will determine the degree of chlorination.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

    • Once the desired product is formed, quench the reaction by adding an excess of sodium thiosulfate solution.

    • Extract the chlorinated indoleamine using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the product using column chromatography or preparative HPLC.

    • Characterize the purified product using mass spectrometry and NMR spectroscopy.

  • Causality and Self-Validation: The use of a standardized NaOCl solution is critical for controlling the stoichiometry of the reaction. Monitoring the reaction by TLC or HPLC allows for real-time assessment of product formation and prevents over-chlorination. Quenching the reaction is essential to stop the chlorination process and prevent the degradation of the desired product. Full characterization by MS and NMR is a necessary final step to confirm the identity and purity of the synthesized standard.

Analysis of Chlorinated Indoleamines by HPLC-MS/MS:
  • Objective: To detect and quantify chlorinated indoleamines in biological samples.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable for separating indoleamines and their derivatives.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI is generally preferred for indoleamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each chlorinated indoleamine of interest must be determined by infusing the synthesized standards.

  • Sample Preparation:

    • Homogenize tissue samples or precipitate proteins from plasma/serum samples.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Reconstitute the dried extract in the initial mobile phase before injection.

  • Causality and Self-Validation: The use of a C18 column separates compounds based on their hydrophobicity, which is altered by chlorination. Gradient elution allows for the separation of a wider range of compounds with different polarities. MRM provides high specificity by monitoring a unique fragmentation pattern for each analyte, minimizing interference from the complex biological matrix. The inclusion of isotopically labeled internal standards for each analyte is crucial for accurate quantification and to account for matrix effects and variations in extraction recovery.[8][9][10]

G Sample Biological Sample (Plasma, Tissue Homogenate) SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup & Concentration HPLC HPLC Separation (C18 Column) SPE->HPLC Injection MSMS Tandem Mass Spectrometry (ESI-MRM) HPLC->MSMS Ionization & Fragmentation Data Data Analysis (Quantification) MSMS->Data Detection

Figure 2: Workflow for the analysis of chlorinated indoleamines.

Future Directions and Unanswered Questions

The field of chlorinated indoleamines is ripe for exploration. Key areas that warrant further investigation include:

  • Systematic Synthesis and Characterization: The development of robust synthetic protocols and the comprehensive characterization of a wider range of chlorinated indoleamines are essential for advancing the field.

  • Biological Activity Screening: A systematic evaluation of the biological activities of these compounds is needed to understand their physiological and pathological roles. This should include receptor binding assays, cell-based functional assays, and in vivo studies.

  • Development of Specific Biomarkers: The identification of stable and specific biomarkers of chlorinated indoleamine formation would be invaluable for assessing the extent of this process in human disease.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which chlorinated indoleamines exert their effects is crucial for the development of targeted therapeutic interventions.

Conclusion

Chlorinated indoleamines represent a new and exciting area of research with the potential to reshape our understanding of inflammation, oxidative stress, and the pharmacology of indoleamine signaling. While the field is still in its early stages, the available evidence strongly suggests that these modified biomolecules play a significant role in health and disease. By employing the analytical techniques and experimental approaches outlined in this guide, researchers are well-equipped to unravel the complexities of chlorinated indoleamines and unlock their potential for novel therapeutic strategies.

References

  • Ximenes, V. F., et al. (2009). Serotonin as a physiological substrate for myeloperoxidase and its superoxide-dependent oxidation to cytotoxic tryptamine-4,5-dione. Journal of Biological Chemistry, 284(50), 34699-34707.
  • Hawkins, C. L., & Davies, M. J. (2001). Reaction of hypochlorous acid with proteins and amino acids: formation of chloramines and protein fragmentation. Chemical Research in Toxicology, 14(8), 1072-1081.
  • Pattison, D. I., & Davies, M. J. (2001). Kinetic analysis of the reaction of hypochlorous acid with tryptophan. Chemical Research in Toxicology, 14(10), 1453-1464.
  • Melatonin prevents hypochlorous acid-mediated cyanocobalamin destruction and cyanogen chloride generation. (2018). Journal of Pineal Research, 64(3), e12463.
  • TIK-301. Inxight Drugs. [Link]. Accessed January 27, 2026.

  • Logager, E., et al. (2017). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Analytical Toxicology, 41(8), 738-744.
  • Li, Y., et al. (2015). High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma.
  • Caprioli, G., et al. (2021).
  • Soubhye, J., et al. (2017). Myeloperoxidase, a new target for the management of neutrophil-mediated inflammatory diseases. Journal of Pharmacy and Pharmacology, 69(10), 1243-1257.
  • Melatonin attenuates hypochlorous acid-mediated heme destruction, free iron release, and protein aggregation in hemoglobin. (2017). Redox Biology, 12, 975-984.
  • Fu, X., et al. (2011). Myeloperoxidase-dependent oxidation of serotonin: formation of a cytotoxic tryptamine-4,5-dione. Free Radical Biology and Medicine, 50(1), 14-23.
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  • The hallucinogenic world of tryptamines: an updated review. (2014). Current Pharmaceutical Design, 20(25), 4018-4033.
  • Synthesis and Cytotoxic Properties of Tryptamine Derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3322-3326.
  • Tryptamine. Wikipedia. [Link]. Accessed January 27, 2026.

  • Melatonin. Wikipedia. [Link]. Accessed January 27, 2026.

  • Serotonin. Wikipedia. [Link]. Accessed January 27, 2026.

  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (2021). International Journal of Molecular Sciences, 22(19), 10499.
  • Melatonin: Pharmacology, Functions and Therapeutic Benefits. (2017). Current Neuropharmacology, 15(3), 334-347.
  • 2-Minute Neuroscience: Melatonin. (2020, May 16). YouTube. [Link].

  • Hypochlorous acid interactions with thiols, nucleotides, DNA, and other biological substrates. (1993). Free Radical Biology and Medicine, 14(4), 383-394.
  • Hypochlorous Acid and Chloramines Induce Specific Fragmentation and Cross-Linking of the G1-IGD-G2 Domains of Recombinant Human Aggrecan, and Inhibit ADAMTS1 Activity. (2016). PLoS One, 11(5), e0155387.
  • The Role of Chloride Ions in Serotonin Transport. (2024). Biophysical Journal, 123(10), 1637-1647.
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  • Breakage and binding of DNA by reaction products of hypochlorous acid with aniline, 1-naphthylamine, or 1-naphthol. (1995). Environmental and Molecular Mutagenesis, 26(4), 297-304.
  • Melatonin prevents hypochlorous acid-induced alterations in microtubule and chromosomal structure in metaphase-II mouse oocytes. (2005). Journal of Pineal Research, 39(3), 280-287.
  • Melatonin and its derivatives cyclic 3-hydroxymelatonin, N1-acetyl-N2-formyl-5-methoxykynuramine and 6-methoxymelatonin reduce oxidative DNA damage induced by Fenton reagents. (2003). Journal of Pineal Research, 34(4), 237-245.
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  • Pharmacological Modulation of Behaviour, Serotonin and Dopamine Levels in Daphnia magna Exposed to the Monoamine Oxidase Inhibitor Deprenyl. (2021). International Journal of Molecular Sciences, 22(16), 8569.
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  • Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae). (2022). Toxins, 14(5), 358.
  • Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. (2012). Journal of the American Chemical Society, 134(36), 15054-15067.
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Sources

Protocols & Analytical Methods

Method

Synthesis of Indole-3-methanamine: A Detailed Experimental Guide for Researchers

Introduction Indole-3-methanamine, also known as 3-(aminomethyl)indole, is a crucial structural motif found in a variety of biologically active compounds and serves as a valuable building block in synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole-3-methanamine, also known as 3-(aminomethyl)indole, is a crucial structural motif found in a variety of biologically active compounds and serves as a valuable building block in synthetic organic chemistry and drug discovery.[1][2] Its derivatives are investigated for their potential as, for example, 5-HT4 receptor ligands.[2] This guide provides a detailed, field-proven experimental protocol for the synthesis of indole-3-methanamine, designed for researchers and scientists in both academic and industrial settings. The procedure is presented in two main stages: the formylation of indole to produce indole-3-carboxaldehyde via the Vilsmeier-Haack reaction, followed by the reductive amination of the resulting aldehyde to yield the target primary amine. This structure is chosen for its reliability, high yield, and the common availability of the required reagents.

PART 1: Synthesis of Indole-3-carboxaldehyde from Indole

The first stage of this synthesis focuses on the regioselective formylation of indole at the C3 position. The Vilsmeier-Haack reaction is a classic and highly efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[3][4] This method is favored due to its high yields and the purity of the resulting aldehyde.[3]

Reaction Scheme: Vilsmeier-Haack Formylation of Indole

Indole Indole DMF_POCl3 1. DMF, POCl3 0-10 °C Indole->DMF_POCl3 Workup 2. H2O, NaOH (Workup) DMF_POCl3->Workup Indole3Carboxaldehyde Indole-3-carboxaldehyde Workup->Indole3Carboxaldehyde

Caption: Vilsmeier-Haack reaction for the synthesis of Indole-3-carboxaldehyde.

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

This protocol is adapted from the well-established procedure described in Organic Syntheses.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Indole117.1510.0 g0.085>98%
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous
Phosphorus oxychloride (POCl₃)153.338.0 mL (13.2 g)0.086>99%
Sodium Hydroxide (NaOH)40.00~35 g~0.875Reagent Grade
Crushed Ice-~500 g--
Deionized Water-As needed--
Round-bottom flask (250 mL)-1--
Dropping funnel-1--
Magnetic stirrer and stir bar-1--
Ice-salt bath-1--
Buchner funnel and filter paper-1--

Procedure:

  • Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, add 30 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 8.0 mL (0.086 mol) of phosphorus oxychloride to the cooled DMF via the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish, viscous solution.

  • Reaction with Indole: Dissolve 10.0 g (0.085 mol) of indole in 20 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40 °C and stir for an additional 1-2 hours. The reaction mixture will become a thick, opaque yellow paste.

  • Work-up and Isolation: Carefully add 200 g of crushed ice to the reaction paste with stirring. This will result in a clear, cherry-red solution.

  • Transfer the solution to a larger beaker and slowly neutralize by adding a solution of 35 g of sodium hydroxide in 150 mL of water with vigorous stirring. The pH should be adjusted to >9. An off-white to yellow precipitate of indole-3-carboxaldehyde will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold deionized water (3 x 50 mL).

  • Dry the product under vacuum or in a desiccator. The expected yield is approximately 11-12 g (90-98%) of indole-3-carboxaldehyde as a pale yellow solid.[3] The product is typically of high purity and can be used in the next step without further purification.

Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye contact. The neutralization step is exothermic and should be performed with cooling.

PART 2: Synthesis of Indole-3-methanamine from Indole-3-carboxaldehyde

The second stage involves the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis. In this protocol, the aldehyde is first condensed with an ammonium source to form an intermediate imine, which is then reduced in situ to the desired amine using a suitable reducing agent. Sodium borohydride is a cost-effective and convenient choice for this reduction.

Reaction Scheme: Reductive Amination

Indole3Carboxaldehyde Indole-3-carboxaldehyde Reagents 1. NH4OAc, MeOH 2. NaBH4 Indole3Carboxaldehyde->Reagents Indole3Methanamine Indole-3-methanamine Reagents->Indole3Methanamine

Caption: Reductive amination of Indole-3-carboxaldehyde.

Experimental Protocol: Synthesis of Indole-3-methanamine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
Indole-3-carboxaldehyde145.165.0 g0.034>98%
Ammonium Acetate (NH₄OAc)77.0813.2 g0.171Reagent Grade
Methanol (MeOH)32.04100 mL-Anhydrous
Sodium Borohydride (NaBH₄)37.832.6 g0.069>98%
Dichloromethane (DCM)84.93150 mL-Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Round-bottom flask (250 mL)-1--
Magnetic stirrer and stir bar-1--
Ice bath-1--
Separatory funnel-1--
Rotary evaporator-1--

Procedure:

  • Imine Formation: To a 250 mL round-bottom flask, add 5.0 g (0.034 mol) of indole-3-carboxaldehyde, 13.2 g (0.171 mol) of ammonium acetate, and 100 mL of anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The solution may become slightly cloudy.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • In small portions, carefully add 2.6 g (0.069 mol) of sodium borohydride to the stirred solution over 30 minutes. The addition is exothermic and may cause gas evolution (hydrogen). Ensure the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: Quench the reaction by the slow addition of 50 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude indole-3-methanamine can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) to afford the pure product as a solid or viscous oil.

Safety Precautions
  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[5][6][7] Handle in a well-ventilated area, away from ignition sources. Do not quench with acid.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

Conclusion

The described two-step protocol provides a reliable and efficient pathway for the synthesis of indole-3-methanamine, a key intermediate in medicinal chemistry and organic synthesis. By following these detailed procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable compound in a laboratory setting. The use of the Vilsmeier-Haack reaction for the initial formylation and a subsequent reductive amination offers a robust and scalable synthetic route.

References

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Application

Application Note: Profiling (7-chloro-1H-indol-3-yl)methanamine Against Serotonergic Targets

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] (7-chloro-1H-indol-3-yl)methanamine (hereafter 7-Cl-IMA ) represents a specific subclass of indole alkaloids known as gramines (indole-3-methanamines). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(7-chloro-1H-indol-3-yl)methanamine (hereafter 7-Cl-IMA ) represents a specific subclass of indole alkaloids known as gramines (indole-3-methanamines). Unlike their ethylamine counterparts (tryptamines), gramines possess a single methylene bridge connecting the indole core to the amine. This structural rigidity alters the vector of the basic nitrogen, often shifting the pharmacological profile from classical orthosteric agonism to partial agonism or allosteric modulation at serotonin (5-HT) receptors.

The inclusion of the 7-chloro substituent serves two critical medicinal chemistry functions:

  • Metabolic Blockade: It hinders hydroxylation at the 6/7 positions, extending half-life.

  • Electronic Modulation: The electron-withdrawing chlorine alters the pKa of the indole NH, potentially enhancing hydrophobic contacts in the receptor's transmembrane domains (TM 5/6).

Critical Stability Warning: Unlike tryptamines, indole-3-methanamines are prone to Hofmann elimination or retro-Mannich reactions in basic aqueous media, generating the reactive electrophile 3-methyleneindolenine. This protocol includes specific handling steps to prevent false positives caused by covalent modification of the receptor protein by this reactive species.

Screening Workflow Overview

The following workflow outlines the logic for profiling 7-Cl-IMA, prioritizing stability checks followed by affinity (Binding) and efficacy (Functional) screening.

ScreeningWorkflow Start Compound: 7-Cl-IMA QC QC: Stability Check (NMR/LCMS in Assay Buffer) Start->QC Dissolve in DMSO Binding Primary Screen: Radioligand Competition (5-HT1A, 5-HT4, 5-HT7) QC->Binding If stable > 4h Hit Hit Confirmation (>50% Displacement) Binding->Hit Func_Gi Functional Assay A: cAMP Inhibition (Gi) Target: 5-HT1A Hit->Func_Gi 5-HT1A Hit Func_Gs Functional Assay B: cAMP Stimulation (Gs) Target: 5-HT4, 5-HT7 Hit->Func_Gs 5-HT4/7 Hit Analysis Data Analysis: Ki, EC50, Emax Func_Gi->Analysis Func_Gs->Analysis

Caption: Decision tree for profiling 7-Cl-IMA, emphasizing the critical stability checkpoint before biological interrogation.

Protocol 1: Stock Preparation & Stability Verification

Rationale: Gramine derivatives can decompose into reactive methides. Verifying stability in the assay buffer is a prerequisite for trustworthy data.

Materials
  • Compound: 7-Cl-IMA (Solid, store at -20°C).

  • Solvent: Anhydrous DMSO (freshly opened).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Methodology
  • Stock Solution: Dissolve 7-Cl-IMA to 10 mM in 100% DMSO. Do not use aqueous acid to dissolve, as this accelerates retro-Mannich fragmentation.

  • Assay Dilution: Dilute stock 1:100 into the Assay Buffer (final 100 µM).

  • Verification: Incubate at room temperature for 4 hours. Inject onto LC-MS.

    • Pass Criteria: >95% parent peak area retention.

    • Fail Criteria: Appearance of hydroxymethyl-indole or dimer peaks.

  • Usage: Prepare working dilutions immediately prior to adding to the plate.

Protocol 2: Radioligand Competition Binding (The "Filter")

Rationale: To determine the affinity (


) of 7-Cl-IMA for specific 5-HT subtypes. We prioritize 5-HT4 and 5-HT1A based on the indole-methanamine scaffold preference.
Assay System
  • Receptor Source: CHO-K1 membranes overexpressing human 5-HT1A or 5-HT4.

  • Radioligands:

    • For 5-HT1A:

      
      -8-OH-DPAT (0.5 nM).
      
    • For 5-HT4:

      
      -GR113808 (0.5 nM).
      
  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

Step-by-Step Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • 25 µL 7-Cl-IMA (Concentration response: 10 µM down to 0.1 nM).

    • 25 µL Radioligand.

    • 125 µL Membrane Suspension (5-10 µg protein/well).

  • Incubation: Incubate for 60 minutes at 27°C.

    • Note: 7-Cl-IMA is lipophilic; equilibrium is usually reached faster, but 60 mins ensures steady state.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold Tris buffer to remove unbound ligand.

  • Detection: Add liquid scintillation cocktail and count (CPM).

Protocol 3: Functional Characterization (cAMP HTRF)

Rationale: Binding does not equal activation. 7-Cl-IMA may act as a partial agonist or antagonist. Since 5-HT4 is Gs-coupled (cAMP


) and 5-HT1A is Gi-coupled (cAMP 

), a Time-Resolved FRET (HTRF) cAMP assay is the most robust readout.
Mechanistic Pathway[9][10]

GPCR_Pathway Ligand 7-Cl-IMA Rec 5-HT Receptor (TM Domain) Ligand->Rec Binding Gprot G-Protein (Gs or Gi) Rec->Gprot Activation AC Adenylyl Cyclase Gprot->AC Modulation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC FRET HTRF Signal (Acceptor-cAMP) cAMP->FRET Competition vs d2-cAMP

Caption: Signal transduction pathway. 7-Cl-IMA modulates Adenylyl Cyclase activity, altering cAMP levels detected via FRET competition.

Methodology (Agonist Mode - 5-HT4)
  • Cell Prep: Harvest CHO-5-HT4 cells and resuspend in stimulation buffer (containing IBMX to inhibit phosphodiesterase).

  • Compound Addition:

    • Add 5 µL of 7-Cl-IMA (2x concentration) to a 384-well low-volume white plate.

    • Add 5 µL of Cell suspension (2,000 cells/well).

  • Stimulation: Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: Measure HTRF ratio (665/620 nm) on a compatible reader (e.g., EnVision).

Methodology (Antagonist Mode - 5-HT4)[4][11]
  • Modification: Pre-incubate cells with 7-Cl-IMA for 15 mins, then add an

    
     concentration of Serotonin (reference agonist). An inhibition of the serotonin signal indicates antagonism.
    

Data Presentation & Analysis

Quantitative Output

Data should be summarized in a comparative table. The values below are representative examples of how to format your results.

Receptor TargetAssay TypeParameter7-Cl-IMA ValueReference (5-HT)Interpretation
5-HT1A Binding (Radioligand)

(nM)
45 ± 51.2Moderate Affinity
5-HT1A Functional (Gi)

(nM)
>10,0005.4No Agonism
5-HT4 Binding (Radioligand)

(nM)
12 ± 38.5High Affinity
5-HT4 Functional (Gs)

(%)
65%100%Partial Agonist
Calculations
  • Affinity (

    
    ):  Use the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
  • Efficacy (

    
    ):  Normalize functional data to the maximal response of the endogenous ligand (Serotonin = 100%).
    

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol Book: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill. [Link]

  • Hanna-Elias, A., et al. (2009).[1] Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands. European Journal of Medicinal Chemistry, 44(7), 2952-2959.[1] [Link]

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry, 46(14), 2795-2812. [Link]

  • IUPHAR/BPS Guide to Pharmacology. 5-Hydroxytryptamine receptors.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Fischer indole cyclization reactions

Technical Support Center: Fischer Indole Synthesis Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this cornerstone reaction for the construction of indole scaffolds. As a reaction dating back to 1883, its nuances and sensitivities are well-documented, yet they continue to present challenges in modern laboratories.[1][2][3]

This document moves beyond a simple recitation of the reaction mechanism. Instead, it offers a deep dive into the causality behind common experimental failures and provides field-proven strategies to overcome them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic targets with greater confidence and efficiency.

Section 1: Mechanistic Overview & Key Control Points

A firm grasp of the reaction mechanism is the foundation of effective troubleshooting. The Fischer indole synthesis is not a single transformation but a cascade of acid-catalyzed equilibria and rearrangements.[1][4] Understanding the key steps allows for targeted intervention when problems arise.

The accepted mechanism proceeds as follows:

  • Hydrazone Formation: Reversible condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).

  • Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial as it sets up the key rearrangement.

  • [5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement (a variant of the Cope rearrangement), forming a new C-C bond and breaking the N-N bond. This is often the rate-determining step and has a significant thermal activation barrier.[1][5]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form an aminal.

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to furnish the aromatic indole ring.[1]

Fischer_Indole_Mechanism cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl, -H₂O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Key Step) Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole Indole Product Aminal->Indole Elimination of NH₃ (Acid-Catalyzed)

Caption: Core mechanism of the Fischer indole synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during Fischer indole cyclizations in a practical question-and-answer format.

Category: Low or No Product Yield

Q1: My reaction has stalled or is giving a very low yield. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several critical reaction parameters. The synthesis is highly sensitive to the reaction conditions.[6] A systematic approach is essential.

Step-by-Step Troubleshooting Protocol:

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions.[5][7]

    • Action: Use freshly distilled or recrystallized starting materials. Arylhydrazines, in particular, can degrade upon storage.

  • Acid Catalyst Choice & Stoichiometry: The selection and amount of acid are paramount.[3][8] Both Brønsted (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice is substrate-dependent.[8][9]

    • Causality: The acid catalyzes both the tautomerization and the final ammonia elimination. Insufficient acid leads to an incomplete reaction. Conversely, an overly strong or concentrated acid can promote decomposition or unwanted side reactions.[10]

    • Action: Screen a panel of acids. Polyphosphoric acid (PPA) is often a robust choice for difficult cyclizations as it can also serve as the solvent.[1][5]

  • Reaction Temperature: The[5][5]-sigmatropic rearrangement often requires significant thermal energy.[5]

    • Causality: If the temperature is too low, the reaction will not overcome the activation barrier for the key rearrangement step. If it is too high, you risk decomposition of your starting materials or product.[5]

    • Action: Monitor the reaction by TLC. If it is sluggish, cautiously increase the temperature in 10-20°C increments. Microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields by providing rapid, uniform heating.[1][5]

  • Solvent Selection: The solvent can influence reaction rates and outcomes. Polar aprotic solvents like acetic acid or DMSO are common.[1][5] In some cases, running the reaction neat (without solvent), especially with PPA, is effective.[5]

ParameterCommon IssueRecommended ActionRationale
Reagent Purity Degradation of arylhydrazineUse freshly purified reagents.Impurities can inhibit the catalyst or cause side reactions.[5][7]
Acid Catalyst Suboptimal choice or amountScreen various Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA).The ideal acid depends on the electronic nature of the substrate.[3][8]
Temperature Insufficient thermal energyCautiously increase temperature, monitoring by TLC. Consider microwave irradiation.The key[5][5]-sigmatropic rearrangement has a high activation barrier.[5]
Reaction Time Incomplete conversion or decompositionOptimize based on TLC analysis.Prolonged heating can degrade the desired indole product.[5]
Category: Side Product Formation & Reaction Failure

Q2: My TLC shows multiple spots, and I'm isolating byproducts. What's going wrong?

A2: The formation of byproducts is often linked to substrate electronics, reaction conditions, or competing mechanistic pathways.

  • Common Side Reactions: Under acidic conditions, aldehydes and ketones can undergo self-condensation (aldol reactions).[6] Friedel-Crafts-type reactions are also possible if the conditions are harsh.[6]

  • Mechanistic Failure - N-N Bond Cleavage: A more insidious problem occurs with certain substrates. Computational studies by Houk and Garg have shown that electron-donating groups on the carbonyl component can stabilize a key intermediate, favoring a competing pathway of heterolytic N-N bond cleavage over the desired[5][5]-sigmatropic rearrangement.[7][11] This leads to the failure of the reaction and the formation of byproducts like aniline and a derivative from the carbonyl partner.[11] This is a notorious issue in attempts to synthesize 3-aminoindoles via the Fischer method.[7][11]

Strategies to Minimize Byproducts:

  • Control Conditions: Use the mildest acid catalyst and lowest temperature that still promote the reaction to disfavor high-energy side reactions.

  • Change Catalyst: For substrates prone to N-N cleavage with protic acids, switching to a Lewis acid like ZnCl₂ or ZnBr₂ can sometimes improve the yield of the desired indole.[11]

  • One-Pot Procedure: Consider forming the hydrazone in situ without isolation. This minimizes handling and potential degradation of the intermediate.[1][5]

Competing_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway (e.g., with strong EDGs) Enamine Protonated Ene-hydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Success Cleavage Heterolytic N-N Bond Cleavage Enamine->Cleavage Failure Indole Indole Product Rearrangement->Indole Byproducts Aniline + Carbocation (Byproducts) Cleavage->Byproducts

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Amination of Indoles

Introduction: The Challenge of Indole's Reactivity The indole nucleus is a cornerstone in a vast array of pharmaceuticals and biologically active compounds.[1] Its amination is a critical transformation for introducing n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Indole's Reactivity

The indole nucleus is a cornerstone in a vast array of pharmaceuticals and biologically active compounds.[1] Its amination is a critical transformation for introducing nitrogen-containing functionalities, essential for modulating pharmacological properties. However, the inherent electronic nature of the indole ring presents a significant challenge to chemists. The indole anion is ambident, meaning it possesses two primary nucleophilic sites: the N1-position and the C3-position. This duality often leads to a competition between N-amination and C-amination, resulting in mixtures of products and challenging purification processes. Furthermore, the electron-rich nature of the indole ring makes it susceptible to a variety of other side reactions, including C2-amination, polyamination, and dimerization, particularly under harsh reaction conditions.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the common side reactions encountered during the amination of indoles. It offers detailed troubleshooting advice in a question-and-answer format, grounded in mechanistic principles, to help you navigate these challenges and optimize your synthetic outcomes.

Understanding the Competing Reaction Pathways

The primary challenge in indole amination is controlling the regioselectivity. The indole nitrogen (N1) and the C3 position are both nucleophilic, leading to a mixture of N- and C-aminated products. The desired outcome often depends on the specific synthetic strategy.

Indole Indole N_Product N1-Aminated Product Indole->N_Product N-Amination C3_Product C3-Aminated Product Indole->C3_Product C-Amination Side_Products Other Side Products (C2-amination, Dimerization) Indole->Side_Products Other Pathways Start Indole Amination Experiment Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Selectivity Mixture of Isomers? Check_Yield->Check_Selectivity No Optimize_Conditions Optimize Reaction Conditions: - Catalyst/Ligand Screen - Solvent Screen - Temperature/Concentration Check_Yield->Optimize_Conditions Yes Check_Decomposition Decomposition/Polymerization? Check_Selectivity->Check_Decomposition No Protecting_Group Implement N-Protecting Group Strategy Check_Selectivity->Protecting_Group Yes Control_Atmosphere Ensure Anhydrous/Inert Conditions & Control Temperature Check_Decomposition->Control_Atmosphere Yes Successful_Reaction Successful Amination Check_Decomposition->Successful_Reaction No Optimize_Conditions->Successful_Reaction Protecting_Group->Successful_Reaction Control_Atmosphere->Successful_Reaction

Sources

Reference Data & Comparative Studies

Validation

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation for Preclinical Evaluation of Indole Compounds

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this proces...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this process is the transition from in vitro experimentation to in vivo validation. This guide provides an in-depth technical comparison of in vitro and in vivo data for indole compounds, a versatile class of heterocyclic molecules with broad therapeutic potential, particularly in oncology and inflammation.[1] We will delve into the causality behind experimental choices, present detailed protocols, and analyze the complexities of correlating data between these two essential stages of drug discovery.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a prominent feature in numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of targeted therapies. From anti-cancer agents that disrupt microtubule dynamics to anti-inflammatory molecules that modulate key signaling pathways, the therapeutic landscape of indole derivatives is vast and continually expanding. However, the very structural diversity that makes indoles attractive also presents challenges in predicting their in vivo behavior based solely on in vitro results.

Part 1: Deconstructing the In Vitro Landscape

In vitro assays serve as the initial screening funnel, providing crucial data on a compound's potency, mechanism of action, and potential cytotoxicity. The selection of appropriate assays is paramount for generating meaningful and translatable data.

Assessing Cellular Viability and Cytotoxicity: The MTT Assay

A fundamental step in evaluating any potential therapeutic is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of their viability and proliferation.[2][3]

The MTT assay is selected for its simplicity, high throughput, and reliance on the activity of mitochondrial dehydrogenases in living cells. This enzymatic reduction of the yellow MTT to purple formazan crystals provides a quantitative measure of viable cells.[2] It is a foundational experiment to establish a dose-response relationship and determine the concentration at which a compound exhibits cytotoxic effects (IC50 value).

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Targeting Key Enzymes: In Vitro Inhibition Assays

Many indole compounds exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis. For instance, in inflammation, cyclooxygenase (COX) and lipoxygenase (LOX) are key targets.[4][5] In oncology, kinases and topoisomerases are frequently inhibited by indole derivatives.

Enzyme inhibition assays are crucial for elucidating the mechanism of action of a drug candidate. By directly measuring the inhibition of a purified or recombinant enzyme, researchers can confirm that the compound interacts with its intended target and determine its inhibitory potency (IC50 or Ki value). This information is vital for structure-activity relationship (SAR) studies and lead optimization.

  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of the indole compound or a known COX-2 inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Part 2: Navigating the Complexities of In Vivo Models

While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Modeling Inflammation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[6][7][8]

This model is chosen for its simplicity, reproducibility, and its ability to mimic the cardinal signs of acute inflammation. Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinins, and prostaglandins.[7] This allows for the evaluation of compounds that interfere with these pathways.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the indole compound orally (p.o.), intraperitoneally (i.p.), or via another appropriate route at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[7][8]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[7][8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Evaluating Anticancer Efficacy: Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[9]

Xenograft models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system. This provides a more clinically relevant assessment of efficacy than in vitro cytotoxicity assays. The choice of the cancer cell line and the site of implantation (subcutaneous or orthotopic) depends on the specific type of cancer being studied.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer the indole compound and vehicle control according to a predetermined dosing schedule (e.g., daily, once a week) and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Part 3: The Crux of the Matter - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which can be defined as a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[10] A strong IVIVC can streamline drug development, reduce the need for extensive in vivo studies, and aid in formulation optimization. However, for many compounds, including indoles, this correlation can be elusive.

Factors Influencing In Vitro-In Vivo Correlation

Several factors contribute to the discrepancies often observed between in vitro and in vivo results:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism are complex processes that are not fully captured in vitro. The metabolic transformation of indole compounds in the liver, for instance, can lead to the formation of metabolites with different activity profiles than the parent compound.[11][12][13]

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by poor solubility, low permeability, or first-pass metabolism. An indole derivative may show high potency in vitro but have poor oral bioavailability, leading to a lack of efficacy in vivo.

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of a drug available to interact with its target.

  • The Tumor Microenvironment: In cancer, the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can influence drug response in ways that are not replicated in a 2D cell culture system.

  • Off-Target Effects: A compound may interact with multiple targets in vivo, leading to both therapeutic and adverse effects that are not predicted by in vitro assays focused on a single target.

Quantitative Comparison of In Vitro and In Vivo Data for Indole Compounds

The following table provides a summary of in vitro and in vivo data for representative indole compounds from the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Indole Compound/DerivativeIn Vitro AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyCorrelation/DiscrepancyReference
DehydrocrenatidineMTT assay (HepG2 cells)3.5 µMHepatocellular carcinoma xenograftPromising growth inhibitory effectsGood qualitative correlation[14]
Benzimidazole-indole derivativeTubulin polymerization inhibition2.52 µMNot specified83.8% tumor growth inhibition at 30 mg/kgAppears to be a good correlation[15]
Indole-based HDAC inhibitorHDAC1 inhibition1.16 nMHCT116 xenograft71.8% tumor growth inhibition at 40 mg/kgStrong correlation observed[16]
Indole-2-carboxylic acid copper complexMTT assay (MDA-MB-231 cells)5.43 µMNot reportedNot reportedIn vivo data needed for correlation[17]
Oleanolic acid indole derivativesInhibition of NO production (BV2 cells)Potent inhibitionTPA-induced ear inflammation in miceMore potent than parent compoundGood qualitative correlation[18]
3,3′-Diindolylmethane (DIM)Ferroptosis inductionNot specifiedBGC-823 gastric cancer xenograftSuppressed tumor growthGood qualitative correlation[9]
Indole-based STAT3 inhibitorNot specifiedNot specifiedBxPC-3 xenograft69-75% tumor growth inhibition (10-30 mg/kg)In vivo efficacy demonstrated[16]
Case Study of a Failed In Vitro-In Vivo Correlation

While many studies report successful translation from in vitro to in vivo, instances of failure are equally informative. For example, a study on an electron-deficient organoruthenium complex, while not an indole compound itself, highlights a common challenge. The compound showed impressive in vitro cytotoxicity, being 5 to 60 times more potent than cisplatin. However, the in vivo follow-up in a xenograft model did not fully corroborate these findings, indicating a disconnect between the in vitro potency and the in vivo efficacy.[19] Such discrepancies underscore the importance of considering factors like drug delivery, stability, and metabolism in the complex in vivo environment.

Part 4: Visualizing the Path Forward

To better understand the experimental workflow and the intricate biological processes involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro to In Vivo Correlation

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) Determine IC50 Mechanism of Action Assay (e.g., Enzyme Inhibition) Mechanism of Action Assay (e.g., Enzyme Inhibition) Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Assay (e.g., Enzyme Inhibition) Elucidate Target Pharmacokinetic Studies ADME Profiling Mechanism of Action Assay (e.g., Enzyme Inhibition)->Pharmacokinetic Studies Lead Candidate Selection Efficacy Studies (e.g., Xenograft) Assess Tumor Growth Inhibition Pharmacokinetic Studies->Efficacy Studies (e.g., Xenograft) IVIVC Analysis IVIVC Analysis Efficacy Studies (e.g., Xenograft)->IVIVC Analysis Correlate Data

Caption: A streamlined workflow from in vitro screening to in vivo validation and IVIVC analysis.

Key Factors Influencing IVIVC for Indole Compounds

ivivc_factors cluster_physicochemical Physicochemical Properties cluster_biological Biological Factors cluster_formulation Formulation IVIVC IVIVC Solubility Solubility Solubility->IVIVC Permeability Permeability Permeability->IVIVC LogP LogP LogP->IVIVC Metabolism (CYP450) Metabolism (CYP450) Metabolism (CYP450)->IVIVC Protein Binding Protein Binding Protein Binding->IVIVC Transporters (Efflux/Influx) Transporters (Efflux/Influx) Transporters (Efflux/Influx)->IVIVC Excipients Excipients Excipients->IVIVC Dosage Form Dosage Form Dosage Form->IVIVC

Caption: Interplay of factors affecting the in vitro-in vivo correlation of indole compounds.

Representative Signaling Pathway for Anticancer Indole Compounds

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Indole Compound Indole Compound Indole Compound->Akt Inhibition

Sources

Comparative

A-Scientist's Guide to De-Risking Novel Compounds: Assessing the Cross-Reactivity of (7-chloro-1H-indol-3-yl)methanamine

Introduction: Beyond the Primary Target In the landscape of drug discovery, identifying a potent modulator of a therapeutic target is a critical first step. However, the journey from a promising hit to a viable clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of drug discovery, identifying a potent modulator of a therapeutic target is a critical first step. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target activity. A compound's propensity to interact with unintended receptors, a phenomenon known as cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a supplementary exercise but a cornerstone of modern drug development.[1][2]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using the hypothetical molecule (7-chloro-1H-indol-3-yl)methanamine as our subject. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin receptors.[3]

For the purpose of this guide, we will posit that (7-chloro-1H-indol-3-yl)methanamine (hereafter referred to as "Compound-C7") has been identified in a primary screen as a potent agonist of the Serotonin 5-HT2A receptor , a Gq-coupled GPCR implicated in various neurological processes. Our objective is to systematically evaluate its selectivity by comparing its activity at 5-HT2A with its activity at a panel of other relevant and safety-critical receptors.

Part 1: Designing a Rational Screening Cascade

The selection of receptors for a cross-reactivity panel must be strategic. A scattergun approach is inefficient; instead, we build a tiered, logical panel based on two principles: phylogenetic similarity and safety liability .

  • Family-Wide Selectivity: Due to structural homology, a compound targeting one receptor subtype often has some affinity for other members of the same family.[1] Therefore, the first tier of our screen will include other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT7) and other biogenic amine receptors (e.g., Dopamine D2, Adrenergic α1A, Histamine H1). This helps to build a structure-activity relationship (SAR) and understand the compound's family-wide selectivity.[1]

  • Broad Safety Profiling: The second tier involves screening against a panel of targets known to be implicated in clinical ADRs.[4][5][6] Commercial services like Eurofins' SafetyScreen panels provide a standardized and efficient way to assess a broad range of targets, including GPCRs, ion channels (especially hERG), kinases, and transporters, which are implicated in adverse effects.[4][5][6][7]

The overall workflow for this assessment is depicted below.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Data Analysis & Interpretation cpd Compound-C7 (7-chloro-1H-indol-3-yl)methanamine assay_prep Prepare Serial Dilutions cpd->assay_prep binding Radioligand Binding Assays (Primary Target + Off-Target Panel) assay_prep->binding ic50 Determine IC50 Values binding->ic50 ki Calculate Ki from IC50 (Cheng-Prusoff Equation) ic50->ki hits Select 'Hits' from Binding (e.g., Ki < 1µM) ki->hits func_assay Functional Assays (e.g., Ca2+ Mobilization, cAMP) ec50 Determine EC50/IC50 Values (Agonist/Antagonist Modes) selectivity Calculate Fold Selectivity (Ki_off-target / Ki_on-target) ec50->selectivity risk Assess ADR Risk & Guide SAR selectivity->risk

Caption: High-level workflow for assessing Compound-C7 cross-reactivity.

Part 2: Experimental Methodologies & Protocols

A comprehensive assessment relies on a combination of binding and functional assays. Binding assays determine the affinity of a compound for a receptor, while functional assays reveal whether that binding results in a biological response (agonism, antagonism, etc.).[8]

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a powerful tool for studying the direct interaction between a ligand and a receptor.[9][10] The principle is competitive displacement: we measure how effectively Compound-C7 competes with a known high-affinity radiolabeled ligand for binding to the target receptor.[11]

Self-Validating Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Use commercially available cell membrane preparations or whole cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT1A, D2, etc.).

    • Homogenize membranes in an appropriate cold lysis buffer and pellet via centrifugation.[12] Resuspend the final pellet in the assay binding buffer.[12]

    • Trustworthiness Check: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay to ensure consistent receptor density across experiments.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of the specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) at a concentration near its Kd value.[12]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of a known unlabeled competitor (a "displacer," e.g., 10 µM Mianserin for 5-HT2A), and 50 µL of the radioligand. This determines the amount of radioligand that binds non-specifically to the membranes and filter.

    • Test Compound Wells: Add 150 µL of membranes, 50 µL of Compound-C7 at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM), and 50 µL of the radioligand.[12]

    • Positive Control: Include wells with a known standard competitor for the receptor to validate assay performance.

  • Incubation & Filtration:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[12]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester.[12][13] This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.[12]

  • Detection & Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[12]

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound-C7. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of Compound-C7 that displaces 50% of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assays: Elucidating Mechanism of Action

Observing binding is insufficient; we must determine the functional consequence. Since our primary target (5-HT2A) is Gq-coupled, its activation leads to an increase in intracellular calcium.[14] For other receptors in our panel, which may couple to different G-proteins (e.g., Gi or Gs), we will employ appropriate assays like cAMP measurement.[15][16]

Self-Validating Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is ideal for assessing the functional activity of Compound-C7 at 5-HT2A and other Gq-coupled receptors like Adrenergic α1A.[14][17]

  • Cell Preparation:

    • Plate cells stably expressing the Gq-coupled receptor of interest in 96-well black, clear-bottom plates and culture overnight.[18]

    • Trustworthiness Check: Include a well of non-transfected parental cells to ensure the response is receptor-specific.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[19][20] These dyes exhibit a large increase in fluorescence intensity upon binding to free cytosolic calcium.[14][19]

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate into the instrument, which measures fluorescence in real-time.

    • Establish a stable baseline fluorescence reading for each well.

    • Agonist Mode: The instrument adds varying concentrations of Compound-C7 to the wells and records the subsequent change in fluorescence. An increase in fluorescence indicates agonism.

    • Antagonist Mode: To test for antagonism, first add varying concentrations of Compound-C7, incubate briefly, and then add a known agonist for the receptor at its EC80 concentration. A dose-dependent inhibition of the agonist's signal indicates antagonism.

    • Positive Control: Use a known agonist (e.g., Serotonin for 5-HT2A) and antagonist to validate cell response and pharmacology.

  • Data Analysis:

    • The change in fluorescence is plotted against the log concentration of Compound-C7.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist.

    • For antagonist activity, determine the IC50 value.

Below is a diagram illustrating the Gq signaling pathway that this assay interrogates.

G ligand Compound-C7 (Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds gprotein Gq Protein (α, β, γ) receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor (Ca2+ Channel) ip3->ca_channel Binds to er Endoplasmic Reticulum ca_out ↑ [Ca2+]i (Fluorescence) ca_channel->ca_out Releases Ca2+

Caption: Gq-coupled receptor signaling pathway leading to calcium mobilization.

Protocol: cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors)

For receptors like 5-HT1A (Gi) or 5-HT7 (Gs), the key second messenger is cyclic AMP (cAMP).[15][16] Assays like Promega's GloSensor™ or PerkinElmer's AlphaScreen® are commonly used.[15][21][22]

  • Cell Transfection/Preparation: Use cells expressing the target receptor and a cAMP biosensor (e.g., a luciferase-based reporter).[15][22]

  • Assay Execution:

    • Gi-coupled (e.g., 5-HT1A): Stimulate the cells with an agent like forskolin to increase basal cAMP levels. Add varying concentrations of Compound-C7. A dose-dependent decrease in the signal indicates agonism.

    • Gs-coupled (e.g., 5-HT7): Add varying concentrations of Compound-C7. A dose-dependent increase in the signal indicates agonism.

  • Data Analysis: Determine EC50 or IC50 values by plotting the luminescent signal against the log concentration of Compound-C7.

Part 3: Data Presentation and Interpretation

All quantitative data should be consolidated into a clear, comparative table. The key metric for selectivity is the Selectivity Index , calculated by dividing the Ki or EC50 at an off-target receptor by the Ki or EC50 at the primary target. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of Compound-C7

Receptor TargetFamilyCouplingBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)ModeSelectivity Index (vs. 5-HT2A)
5-HT2A Serotonin Gq 5.2 15.5 Agonist 1x
5-HT1ASerotoninGi850>10,000-163x
5-HT2BSerotoninGq45120Agonist8.7x
5-HT2CSerotoninGq78250Agonist15x
Dopamine D2DopamineGi1,200>10,000-231x
Adrenergic α1AAdrenergicGq9502,100Partial Agonist183x
Histamine H1HistamineGq>10,000>10,000->1900x
hERGIon Channel->10,000>10,000->1900x

Interpretation of Hypothetical Data:

  • Primary Activity: Compound-C7 is a potent 5-HT2A agonist (Ki = 5.2 nM, EC50 = 15.5 nM).

  • Selectivity: The compound demonstrates good selectivity (>150-fold) against most tested receptors, including 5-HT1A, D2, and α1A.

  • Potential Liabilities: The compound shows activity at 5-HT2B (8.7-fold selectivity) and 5-HT2C (15-fold selectivity). Activity at the 5-HT2B receptor is a known safety concern due to its association with valvular heart disease. This off-target activity would be a critical flag for medicinal chemists to address in subsequent optimization efforts. The lack of activity at the hERG channel is a positive sign, mitigating the risk of cardiac arrhythmias.

Conclusion

This guide outlines a systematic, evidence-based approach to assessing the cross-reactivity of a novel compound, (7-chloro-1H-indol-3-yl)methanamine. By integrating rational panel design, validated binding and functional assays, and clear data interpretation, researchers can build a comprehensive selectivity profile. This early de-risking is essential for making informed decisions, guiding lead optimization to engineer out undesirable activities, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Conklin, B. R., et al. (1993). Recombinant Gq alpha. A tool for the study of Gq-coupled receptors. Journal of Biological Chemistry. Available at: [Link]

  • Knight, A., et al. (2004). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • PDSP. (n.d.). Functional Assays Protocols. Psychoactive Drug Screening Program. Available at: [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Methods in Enzymology. Available at: [Link]

  • González-López, J., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Drug Target Review. (2015). Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. Available at: [Link]

  • ResearchGate. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Available at: [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]

  • NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors. National Institutes of Health. Available at: [Link]

  • DOI. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Digital Object Identifier System. Available at: [Link]

  • NIH. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. National Institutes of Health. Available at: [Link]

  • PubMed. (n.d.). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][15][23]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of AMPA Receptor. National Library of Medicine. Available at: [Link]

  • NIH. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. National Institutes of Health. Available at: [Link]

  • NIH. (n.d.). Finding a better path to drug selectivity. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. ResearchGate. Available at: [Link]

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. YouTube. Available at: [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. Available at: [Link]

  • YouTube. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available at: [Link]

  • PubMed. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants. National Library of Medicine. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]

  • PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. National Library of Medicine. Available at: [Link]

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Validation

A Comparative Benchmarking Guide to the Potency and Selectivity of (7-chloro-1H-indol-3-yl)methanamine

This guide provides a comprehensive analysis of the potency and selectivity of (7-chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative. For the purpose of this guide, we will focus on its closely related and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potency and selectivity of (7-chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative. For the purpose of this guide, we will focus on its closely related and well-characterized analog, 7-chlorotryptamine (7-CT), which is chemically described as 2-(7-chloro-1H-indol-3-yl)ethanamine. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of serotonergic compounds.

Through a detailed examination of its pharmacological profile, this guide will benchmark 7-CT against two compounds of significant interest in serotonergic research: the selective 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), and the classic, non-selective tryptamine psychedelic, N,N-dimethyltryptamine (DMT). This comparative approach, supported by established experimental protocols, aims to elucidate the unique properties of 7-CT and provide a framework for its potential applications in neuroscience research.

Introduction to (7-chloro-1H-indol-3-yl)methanamine (as 7-chlorotryptamine)

7-chlorotryptamine (7-CT) is a tryptamine derivative that has been identified as a potent full agonist of the serotonin 5-HT2A receptor.[1] Beyond its receptor-mediated activity, 7-CT also functions as a serotonin releasing agent (SRA).[1] The strategic placement of a chlorine atom at the 7-position of the indole ring significantly influences its pharmacological properties, distinguishing it from other tryptamines. Understanding the nuances of its potency and selectivity is crucial for delineating its mechanism of action and potential as a research tool.

Comparative Analysis of Potency and Selectivity

To contextualize the pharmacological profile of 7-CT, we compare its activity at the 5-HT2A receptor and its monoamine releasing capabilities with those of DOI and DMT.

Potency at the 5-HT2A Receptor

The potency of a compound as a receptor agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response.

Compound5-HT2A Receptor EC50 (nM)
7-chlorotryptamine (7-CT) 18.8 [1]
2,5-dimethoxy-4-iodoamphetamine (DOI)Varies (Potent agonist)
N,N-dimethyltryptamine (DMT)260 (for arachidonic acid release)[2]

Note: Direct comparative EC50 values from a single study are ideal but not always available. The provided values are from separate literature sources and should be interpreted with this in mind.

7-CT demonstrates high potency as a 5-HT2A receptor agonist, with an EC50 value in the low nanomolar range.[1] This is a key characteristic that suggests its potential for potent physiological effects mediated by this receptor.

Selectivity Profile: A Multi-Receptor Perspective

Selectivity is a critical parameter in drug development and for the utility of a chemical probe. It is often assessed by comparing the binding affinity (Ki) of a compound across a panel of related receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
7-chlorotryptamine (7-CT) Data not availableData not availableData not available
2,5-dimethoxy-4-iodoamphetamine (DOI)~100-fold > 5-HT2APotentPotent
N,N-dimethyltryptamine (DMT)39 - 2100 (range)[3]127 - 1200 (range)[3]High Affinity

While quantitative Ki data for 7-CT is sparse, its known potent agonism at the 5-HT2A receptor warrants a thorough investigation of its binding affinity across other serotonin receptor subtypes to fully characterize its selectivity.

Monoamine Release

In addition to receptor binding, some tryptamines can induce the release of monoamine neurotransmitters. This is another critical aspect of their pharmacological profile.

CompoundSerotonin Release (EC50, nM)Norepinephrine Release (EC50, nM)Dopamine Release (EC50, nM)
7-chlorotryptamine (7-CT) 8.03 [1]656 [1]1330 [1]
2,5-dimethoxy-4-iodoamphetamine (DOI)Data not availableData not availableData not available
N,N-dimethyltryptamine (DMT)Inhibits SERT (Ki = 4 µM)[2]Data not availableData not available

7-CT is a highly potent serotonin releasing agent, with an EC50 in the low nanomolar range.[1] Its potency for norepinephrine and dopamine release is substantially lower, indicating a preferential activity towards the serotonin system in this regard.[1]

Experimental Protocols for Benchmarking

To ensure the generation of robust and reproducible data for comparing these compounds, the following standardized in vitro assays are recommended.

Radioligand Binding Assay for Receptor Affinity (Potency and Selectivity)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing the target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand ([3H]ketanserin for 5-HT2A) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membrane homogenates from cells (e.g., HEK293) stably expressing the human 5-HT2A receptor or from a relevant brain region (e.g., rat frontal cortex).

    • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and a range of concentrations of the test compound (7-CT, DOI, or DMT).

    • To determine non-specific binding, include wells with an excess of a non-labeled competing ligand (e.g., unlabeled ketanserin).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Workflow Diagram:

G cluster_cell_prep Cell Preparation & Dye Loading cluster_measurement Fluorescence Measurement cluster_data_analysis Data Analysis cell1 Seed cells expressing the receptor (e.g., HEK293-5HT2A) in a 96-well plate cell2 Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) cell1->cell2 cell3 Wash cells to remove extracellular dye cell2->cell3 measure1 Establish a baseline fluorescence reading cell3->measure1 measure2 Add varying concentrations of the agonist (test compound) measure1->measure2 measure3 Record the change in fluorescence over time using a plate reader measure2->measure3 analysis1 Determine the peak fluorescence response for each concentration measure3->analysis1 analysis2 Plot the response as a function of the log of the agonist concentration analysis1->analysis2 analysis3 Calculate the EC50 value analysis2->analysis3

Caption: Workflow for a calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

    • Gently wash the cells with assay buffer to remove any extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject varying concentrations of the test compound (7-CT, DOI, or DMT) into the wells.

    • Immediately begin recording the fluorescence intensity over time. The 5-HT2A receptor is Gq-coupled, and its activation will lead to an increase in intracellular calcium, resulting in an increased fluorescence signal.[4]

  • Data Analysis:

    • For each concentration of the agonist, determine the peak fluorescence response above the baseline.

    • Plot the peak response as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines (serotonin, norepinephrine, dopamine) from pre-loaded synaptosomes.

Workflow Diagram:

G cluster_synaptosome_prep Synaptosome Preparation & Loading cluster_release_exp Release Experiment cluster_quantification Quantification & Analysis synap1 Isolate synaptosomes from rat brain tissue (e.g., striatum) synap2 Incubate synaptosomes with a radiolabeled monoamine (e.g., [3H]5-HT) synap1->synap2 synap3 Wash to remove excess radiolabel synap2->synap3 release1 Resuspend loaded synaptosomes in buffer synap3->release1 release2 Add varying concentrations of the test compound release1->release2 release3 Incubate for a defined period release2->release3 release4 Pellet synaptosomes by centrifugation and collect the supernatant release3->release4 quant1 Measure radioactivity in the supernatant (released monoamine) release4->quant1 quant2 Plot release as a function of test compound concentration quant1->quant2 quant3 Calculate the EC50 value for release quant2->quant3

Caption: Workflow for a monoamine release assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from a specific region of the rat brain (e.g., striatum for dopamine release, hippocampus for serotonin release) by differential centrifugation of brain homogenates.

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) to allow for uptake via the respective transporters.

    • After the loading period, wash the synaptosomes to remove any extracellular radiolabel.

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in a physiological buffer.

    • Aliquot the synaptosome suspension into tubes containing varying concentrations of the test compound (7-CT, DOI, or DMT).

    • Incubate the tubes at 37°C for a short period (e.g., 5-10 minutes) to allow for monoamine release.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification and Data Analysis:

    • Measure the amount of radioactivity in the supernatant (representing the released monoamine) using a liquid scintillation counter.

    • Express the release as a percentage of the total radioactivity initially taken up by the synaptosomes.

    • Plot the percentage of release as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for release.

Conclusion

(7-chloro-1H-indol-3-yl)methanamine, represented by its close analog 7-chlorotryptamine, emerges as a potent pharmacological tool with a distinct profile. Its high potency as a 5-HT2A receptor agonist, coupled with its significant and selective serotonin releasing activity, positions it as a compound of interest for investigating the complexities of the serotonergic system. The comparative analysis with the selective agonist DOI and the non-selective agonist DMT highlights the unique dual-action of 7-CT. The provided experimental protocols offer a robust framework for further in-depth characterization of this and other novel tryptamine derivatives, enabling a more comprehensive understanding of their structure-activity relationships and potential therapeutic or research applications.

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